molecular formula C10H10ClNO3 B8028610 2-Chloro-1-(cyclopropylmethoxy)-4-nitro-benzene

2-Chloro-1-(cyclopropylmethoxy)-4-nitro-benzene

Cat. No. B8028610
M. Wt: 227.64 g/mol
InChI Key: WDIQESXNPJPEIF-UHFFFAOYSA-N
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Patent
US04166735

Procedure details

To a solution containing 38.4 g of 3,4-dichloronitrobenzene in 150 ml of DMSO was added 17.3 g of cyclopropylmethanol. This solution was stirred during the dropwise addition of 9.2 g of sodium hydroxide dissolved in 10 ml of water. This addition was exothermic to 45° C. The mixture was stirred and heated to 75°-80° for 18 hours, than poured over ice water and filtered. The filter cake was recrystallized from methanol to yield 27 g (59%) of light tan solid, melting point, 42°-44° C.
Quantity
38.4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step Two
Quantity
9.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:6][C:7]=1Cl.[CH:12]1([CH2:15][OH:16])[CH2:14][CH2:13]1.[OH-].[Na+]>CS(C)=O.O>[Cl:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:6][C:7]=1[O:16][CH2:15][CH:12]1[CH2:14][CH2:13]1 |f:2.3|

Inputs

Step One
Name
Quantity
38.4 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)[N+](=O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
17.3 g
Type
reactant
Smiles
C1(CC1)CO
Step Three
Name
Quantity
9.2 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This addition
CUSTOM
Type
CUSTOM
Details
was exothermic to 45° C
TEMPERATURE
Type
TEMPERATURE
Details
heated to 75°-80° for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filter cake was recrystallized from methanol
CUSTOM
Type
CUSTOM
Details
to yield 27 g (59%) of light tan solid
CUSTOM
Type
CUSTOM
Details
point, 42°-44° C.

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC1OCC1CC1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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